2-Naphthoic acid
Overview
Description
2-Naphthoic acid (NPA) is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor. The fluorescence spectra and electronic absorption of this compound was studied.
This compound is a naphthoic acid that is naphthalene carrying a carboxy group at position 2. It has a role as a xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a 2-naphthoate.
Scientific Research Applications
Dyestuff and Pigments Industries : Bapat and Patwardhan (2017) explored the selective removal of 2-naphthol from 3-hydroxy-2-naphthoic acid using tributyl phosphate in a hollow fiber supported liquid membrane. This process results in higher purity BON acid, which is valuable in dyestuff and pigments industries (Bapat & Patwardhan, 2017).
Fluorescence Emission in Molecular Association : Kitamura and Baba (1973) found that naphthoic acids form an excimer-like complex in a rigid-glass matrix, leading to structured and structureless fluorescence emissions in 2-NA tetramers (Kitamura & Baba, 1973).
Organic Azo Pigments, Medicines, and Pesticides : Shteinberg (2022) demonstrated that phosphorus trichloride can catalyze the synthesis of 3-hydroxy-2-naphthoic acid anilide in ortho-xylene, yielding practical and quantitative results for applications in organic azo pigments, medicines, and pesticides (Shteinberg, 2022).
Chirality Induction in Organic Compounds : Schreder et al. (1996) identified 1-naphthoic acid as a new type of asymmetric ECCD chromophore useful for inducing chirality in various organic compounds (Schreder et al., 1996).
Modification of Molecular State : Tozuka et al. (2000) found that heat treatment of 2-naphthoic acid with porous crystalline cellulose modifies its molecular state, a change similar to that of -cyclodextrin (Tozuka et al., 2000).
Dissolution in Aqueous Solutions : Mooney et al. (1981) developed a model to predict the dissolution of this compound in aqueous buffered solutions, considering the solution pH and buffer properties, valuable for various applications (Mooney et al., 1981).
Mechanism of Action
Target of Action
2-Naphthoic acid (NPA) is an organic compound that primarily targets the N-methyl-D-aspartate (NMDA) receptors . It acts as a noncompetitive inhibitor of these receptors . NMDA receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
The mode of action of this compound involves its interaction with NMDA receptors. As a noncompetitive inhibitor, it binds to a site on the receptor that is distinct from the active site. This binding changes the receptor’s conformation, preventing it from activating in response to glutamate and glycine .
Biochemical Pathways
The biochemical degradation pathways of this compound have been studied with naphthalene-degrading cultures, revealing that this compound is a central metabolite . Naphthalene is activated by addition of a C1-unit to generate this compound . The central this compound degradation pathway involves the reduction of the ring system prior to ring cleavage, generating compounds such as 5,6,7,8-tetrahydro-2-naphthoic acid . The ring cleavage produces metabolites such as 2-carboxycyclohexylacetic acid
Pharmacokinetics
The xinafoate moiety has no apparent pharmacological activity, is highly protein bound (>99%), and has a long elimination half-life of about 12 to 15 days in healthy individuals .
Result of Action
The result of this compound’s action is the inhibition of NMDA receptors. This inhibition can affect various physiological and pathological processes, including synaptic plasticity and memory function . The fluorescence spectra and electronic absorption of this compound have also been studied .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the fluorescence emission from 2-Naphthoate anion can be quenched in the presence of [bmim]+ cation of ionic liquids in the presence of neutral/basic water. Protonation of 2-naphthoate anion takes place when acidic water is added to ionic solutions of this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Naphthoic acid is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. The fluorescence spectra and electronic absorption of this compound have been studied .
Cellular Effects
It has been observed that certain bacteria, when grown on naphthalene, show cellular aggregation around naphthalene crystals with decreased cell surface charge, suggesting changes in the cell structure and cell surface properties .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can be prepared by carboxylation of 1-chloronaphthalene .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. A study on a chemical chaperone 3-Hydroxy-2-Naphthoic acid showed that it prevents vascular remodeling and hypertension in mice with AngII infusion .
Metabolic Pathways
This compound is involved in the metabolic pathways of certain bacteria. For instance, in the biodegradation of phenanthrene, this compound is converted to 1-hydroxy-2-naphthoic acid (1H2N) and phthalic acid (PHTA) .
Transport and Distribution
It is known that the sorption of this compound was examined on soil, in a batch equilibrium single-system, with varying pH and acid concentrations .
Subcellular Localization
It is known that this compound is a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor , suggesting that it may interact with receptors in the cell membrane.
Properties
IUPAC Name |
naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBYKYZJUGYBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059078 | |
Record name | 2-Naphthalenecarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |
Record name | 2-Naphthoic acid | |
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Flash Point |
205 °C | |
Record name | 2-Naphthoic acid | |
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CAS No. |
93-09-4 | |
Record name | 2-Naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-09-4 | |
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Record name | 2-Naphthoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093094 | |
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Record name | 2-Naphthoic acid | |
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Record name | 2-Naphthalenecarboxylic acid | |
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Record name | 2-naphthoic acid | |
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Record name | 2-NAPHTHOIC ACID | |
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